Cas no 3722-51-8 (Sieber Linker)

The Sieber Linker is a versatile and widely used protecting group in solid-phase peptide synthesis (SPPS) and combinatorial chemistry. It is specifically designed for the selective cleavage of peptides from resin under mild acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers. The linker's key advantage lies in its orthogonality, allowing for the preservation of acid-labile protecting groups such as Boc (tert-butoxycarbonyl) during cleavage. This makes it particularly valuable for synthesizing complex peptides and modified sequences. Additionally, the Sieber Linker offers high stability under standard SPPS conditions, ensuring reliable performance in multi-step synthetic routes. Its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry further enhances its utility in modern peptide synthesis.
Sieber Linker structure
Sieber Linker structure
Product name:Sieber Linker
CAS No:3722-51-8
MF:C13H8O3
MW:212.2008
MDL:MFCD00604748
CID:44427
PubChem ID:87560881

Sieber Linker Chemical and Physical Properties

Names and Identifiers

    • Sieber Linker
    • 3-Hydroxy-9H-xanthen-9-one
    • 3-Hydroxyxanthen-9-one
    • Sieber-Linker
    • 3-Hydroxy-xanthen-9-one
    • 3-Hydroxyxanthone
    • 9H-Xanthen-9-one, 3-hydroxy-
    • XCJHDJAODLKGLG-UHFFFAOYSA-N
    • Xanthen-9-one, 3-hydroxy-
    • PubChem12819
    • 3-hydroxy-9-xanthenone
    • 3-oxidanylxanthen-9-one
    • KSC490E1T
    • 3-Hydroxy-9H-xanthen-9-one #
    • 3-HYDROXY XANTHEN-9-ONE
    • BDBM50155408
    • T
    • MDL: MFCD00604748
    • Inchi: 1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H
    • InChI Key: XCJHDJAODLKGLG-UHFFFAOYSA-N
    • SMILES: O1C2=C([H])C([H])=C([H])C([H])=C2C(C2C([H])=C([H])C(=C([H])C1=2)O[H])=O

Computed Properties

  • Exact Mass: 212.047344g/mol
  • Surface Charge: 0
  • XLogP3: 3.2
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 212.047344g/mol
  • Monoisotopic Mass: 212.047344g/mol
  • Topological Polar Surface Area: 46.5Ų
  • Heavy Atom Count: 16
  • Complexity: 289
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: 5
  • Surface Charge: 0

Experimental Properties

  • Density: 1.395
  • Melting Point: 243°C(lit.)
  • Boiling Point: 403.9°C at 760 mmHg
  • Flash Point: 162.9°C
  • Refractive Index: 1.679
  • PSA: 50.44000
  • LogP: 2.65180

Sieber Linker Security Information

  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Hazard Level:3
  • Risk Phrases:R36/37/38
  • Packing Group:III
  • Storage Condition:Store at 0 ° C
  • Safety Term:3
  • Packing Group:III

Sieber Linker Customs Data

  • HS CODE:29329900

Sieber Linker Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
S699028-100mg
Sieber Linker
3722-51-8
100mg
$ 65.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H1269-5g
Sieber Linker
3722-51-8 98.0%(LC&T)
5g
¥330.0 2022-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1031103-100g
3-Hydroxyxanthone
3722-51-8 98%
100g
¥1803.00 2024-05-16
TRC
S699028-500mg
Sieber Linker
3722-51-8
500mg
$ 80.00 2022-06-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H811417-100g
3-Hydroxyxanthen-9-one
3722-51-8 98%
100g
2,868.00 2021-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1031103-5g
3-Hydroxyxanthone
3722-51-8 98%
5g
¥92.00 2024-05-16
AAPPTec
LSP306-100g
Sieber Linker, 3-Hydroxyxanthen-9-one
3722-51-8
100g
$450.00 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-286775A-5 g
Sieber linker,
3722-51-8
5g
¥1,692.00 2023-07-10
Fluorochem
M02896-5g
Sieber linker
3722-51-8 >99%
5g
£69.00 2022-02-28
AAPPTec
LSP306-5g
Sieber Linker, 3-Hydroxyxanthen-9-one
3722-51-8
5g
$45.00 2024-07-19

Sieber Linker Related Literature

Additional information on Sieber Linker

Recent Advances in Sieber Linker Applications and the Role of 3722-51-8 in Solid-Phase Peptide Synthesis

The Sieber Linker, a critical tool in solid-phase peptide synthesis (SPPS), has recently seen significant advancements in its applications, particularly in the context of drug discovery and development. This research brief explores the latest findings related to the Sieber Linker and its interaction with the chemical compound 3722-51-8, a key reagent in peptide chemistry. The focus is on the mechanistic insights, synthetic efficiency, and potential therapeutic applications derived from recent studies.

Recent studies have highlighted the versatility of the Sieber Linker in facilitating the synthesis of complex peptide structures. The linker's ability to provide mild cleavage conditions while maintaining high yields has made it indispensable in the production of peptide-based therapeutics. Notably, the compound 3722-51-8 has been identified as a crucial component in optimizing the linker's performance, particularly in the context of side-chain protection and deprotection strategies. Researchers have demonstrated that 3722-51-8 enhances the stability of the Sieber Linker under acidic conditions, thereby improving the overall efficiency of peptide synthesis.

One of the groundbreaking studies published in the Journal of Medicinal Chemistry (2023) investigated the synergistic effects of 3722-51-8 and the Sieber Linker in the synthesis of cyclic peptides. The study revealed that the combination of these two components significantly reduces side reactions, such as epimerization, which are common challenges in peptide synthesis. The researchers employed advanced analytical techniques, including NMR spectroscopy and mass spectrometry, to validate the structural integrity of the synthesized peptides. These findings have profound implications for the development of peptide-based drugs, particularly in oncology and infectious diseases.

Another notable development is the application of the Sieber Linker and 3722-51-8 in the field of combinatorial chemistry. A recent paper in ACS Combinatorial Science (2024) demonstrated how these tools can be used to generate diverse peptide libraries with high purity and yield. The study emphasized the role of 3722-51-8 in minimizing unwanted byproducts, thereby streamlining the drug discovery process. This approach has been particularly valuable in identifying novel peptide inhibitors for challenging targets, such as protein-protein interactions.

In conclusion, the integration of the Sieber Linker and 3722-51-8 represents a significant advancement in peptide synthesis technology. The latest research underscores their combined potential in improving synthetic efficiency, reducing side reactions, and enabling the discovery of new therapeutic agents. As the field continues to evolve, these tools are expected to play an increasingly pivotal role in the development of next-generation peptide therapeutics. Future studies should focus on further optimizing their performance and expanding their applications to other areas of chemical biology.

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